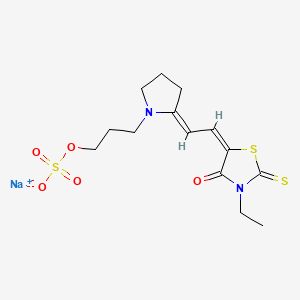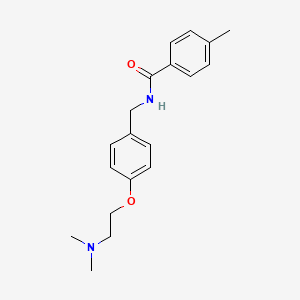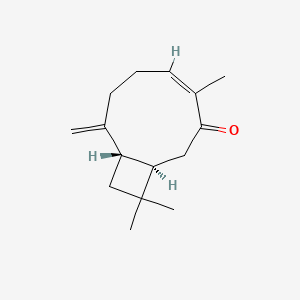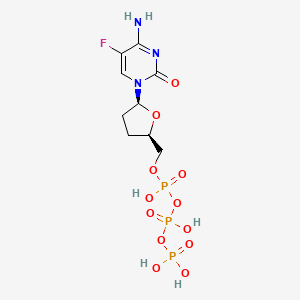
Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate is a complex organic compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with cyano, methoxypropylamino, and methyl groups, as well as an azo linkage to a nitrobenzenesulphonate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate typically involves multiple steps, starting with the preparation of the pyridine ring system. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Functional Groups: The cyano, methoxypropylamino, and methyl groups are introduced through nucleophilic substitution and other organic reactions.
Azo Coupling: The azo linkage is formed by coupling the pyridine derivative with a diazonium salt derived from nitrobenzenesulphonic acid.
Sulphonation: The final step involves the sulphonation of the azo compound to introduce the sulphonate group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring and azo linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for specific diseases.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, modulating their activity. The azo linkage and nitro group play crucial roles in its reactivity and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-sulphobenzoate
- Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-chlorobenzenesulphonate
Uniqueness
Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate is unique due to the presence of the nitro group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the nitro group or have different substituents.
Eigenschaften
CAS-Nummer |
84962-47-0 |
|---|---|
Molekularformel |
C21H26N7NaO7S |
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
sodium;2-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C21H27N7O7S.Na/c1-14-16(13-22)20(23-8-4-10-34-2)25-21(24-9-5-11-35-3)19(14)27-26-17-7-6-15(28(29)30)12-18(17)36(31,32)33;/h6-7,12H,4-5,8-11H2,1-3H3,(H2,23,24,25)(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
UPXRUNLIBXFYIL-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])NCCCOC)NCCCOC)C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)
